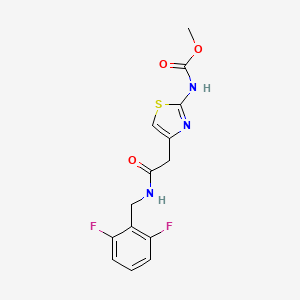

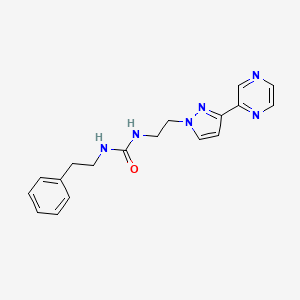

![molecular formula C19H21N3O4S3 B2491783 甲基3-(N-((1-(苯并[d]噻唑-2-基)哌啶-4-基甲基)磺酰)噻吩-2-基乙酸酯 CAS No. 1797172-08-7](/img/structure/B2491783.png)

甲基3-(N-((1-(苯并[d]噻唑-2-基)哌啶-4-基甲基)磺酰)噻吩-2-基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is part of a broader class of chemicals that have been synthesized and studied for their diverse chemical properties and potential applications. While specific information directly related to this compound is scarce, research on similar thiophene and benzothiazole derivatives provides insight into the chemical behaviors and synthetic approaches that can be applied to this molecule. These compounds often exhibit interesting chemical and physical properties, making them subjects of study in materials science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis of complex molecules like methyl 3-(N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate likely involves multi-step organic reactions. Studies on similar compounds involve cyclocondensation, nitration, sulfonation, and other reactions typical for thiophene and benzothiazole derivatives (Lamphon et al., 2004). Such synthetic routes often require precise conditions to ensure the correct formation of the target molecule.

Molecular Structure Analysis

The molecular structure of this compound, given its complexity, would be characterized by various spectroscopic methods such as NMR, IR, and possibly X-ray crystallography. The molecular interaction and conformation analysis would provide insights into the molecule's geometry, electron distribution, and potential reactive sites (Shim et al., 2002).

Chemical Reactions and Properties

Thiophene and benzothiazole derivatives are known for their ability to undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition. The specific functional groups present in the molecule would influence its reactivity, allowing for targeted modifications and the introduction of new functional groups (El’chaninov & Aleksandrov, 2016).

Physical Properties Analysis

The physical properties of such a compound, including melting point, boiling point, solubility, and crystal structure, would be critical for understanding its behavior in different environments and potential applications. These properties are influenced by the molecular structure and the nature of its constituent atoms and functional groups.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, stability, and reactivity with other chemicals, are essential for predicting how this compound interacts in chemical processes. The presence of a sulfamoyl group, for example, could impart specific chemical behaviors, making it a subject of interest for further studies (Cho et al., 2010).

科学研究应用

合成新化合物

研究已经证明了合成各种新化合物,其中包含类似于“甲基3-(N-((1-(苯并[d]噻唑-2-基)哌啶-4-基)甲基)磺胺基)噻吩-2-羧酸酯”的元素。例如,研究已描述了未知噻唑酮和噻唑并[3,2-a]吡啶衍生物的合成,这对于开发新材料和药物至关重要(Lamphon et al., 2004)。

抗菌活性

新化合物的抗菌评估是一个重要的应用领域。例如,对1,3,4-噁二唑、磺胺基和哌啶功能团的合成和抗菌活性分析突显了这些化合物在应对细菌感染方面的潜力(Aziz‐ur‐Rehman等,2017)。

材料科学应用

取代的(苯并[b]噻吩-2-基)-4-甲基-4,5-二氢-1H-咪唑-5-酮的合成和表征展示了这类化合物在材料科学中的应用,可能用于开发具有独特性能的新材料(Sedlák等,2008)。

分子相互作用研究

对化合物与特定受体的分子相互作用进行的研究旨在更好地理解它们的潜在治疗应用。例如,对CB1大麻素受体拮抗剂N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺的研究阐明了复杂的相互作用,这可以为新药物的设计提供信息(Shim et al., 2002)。

光降解研究

对原油成分,包括苯并噻吩类化合物的光化学降解研究,为环境科学提供了见解,特别是关于油污成分在海洋环境中的命运(Andersson & Bobinger, 1996)。

作用机制

Biochemical Pathways

Based on the structural similarity to other benzothiazole derivatives, this compound might be involved in antibacterial activity . Benzothiazole derivatives have been reported to exhibit potent antibacterial activity . .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and specific conditions within the body (such as temperature and the presence of certain enzymes or proteins). The QSAR (Quantitative Structure-Activity Relationship) methodology can provide a foundation to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .

属性

IUPAC Name |

methyl 3-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S3/c1-26-18(23)17-16(8-11-27-17)29(24,25)20-12-13-6-9-22(10-7-13)19-21-14-4-2-3-5-15(14)28-19/h2-5,8,11,13,20H,6-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEYBYBMSWWXNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

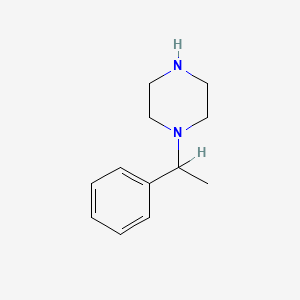

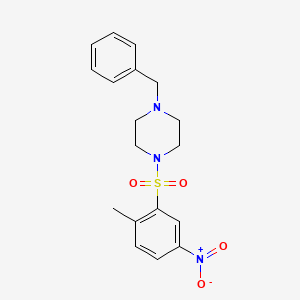

![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid](/img/structure/B2491701.png)

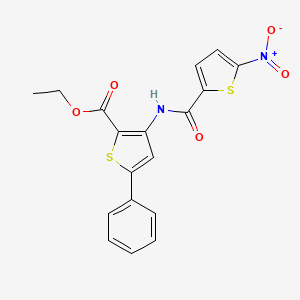

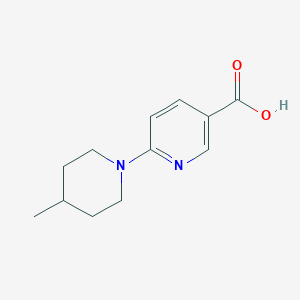

![3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B2491702.png)

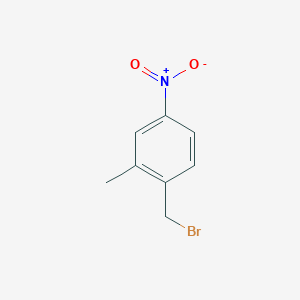

![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2491704.png)

![Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2491708.png)

![Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide](/img/structure/B2491709.png)

![3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2491711.png)

![5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2491720.png)